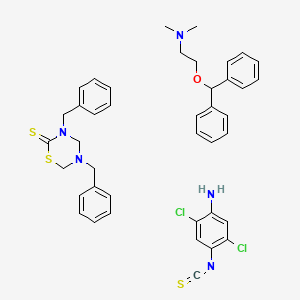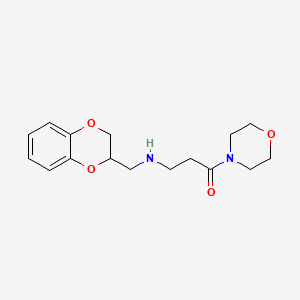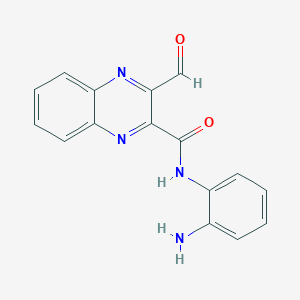
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an aminophenyl group attached to a quinoxaline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide typically involves the reaction of N-(2-aminophenyl)isoindoles with formic acid or diethyl oxalate, leading to cyclization and the formation of the quinoxaline ring . The reaction conditions often include heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Transition metal-catalyzed reactions are commonly employed in industrial settings to achieve high efficiency and selectivity .
化学反応の分析
Types of Reactions
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities and properties depending on the substituents introduced during the reactions .
科学的研究の応用
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide involves its interaction with molecular targets such as topoisomerases and tubulin polymerase. By inhibiting these enzymes, the compound can interfere with DNA replication and cell division, leading to the death of cancer cells . The specific pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of microtubule dynamics.
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar quinoxaline ring system but differ in their substituents and biological activities.
Quinolines: Another class of nitrogen-containing heterocyclic compounds with broad pharmacological activities.
Uniqueness
N-(2-Aminophenyl)-3-formylquinoxaline-2-carboxamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse biological activities. Its ability to inhibit both topoisomerases and tubulin polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
特性
CAS番号 |
92983-95-4 |
|---|---|
分子式 |
C16H12N4O2 |
分子量 |
292.29 g/mol |
IUPAC名 |
N-(2-aminophenyl)-3-formylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H12N4O2/c17-10-5-1-2-6-11(10)20-16(22)15-14(9-21)18-12-7-3-4-8-13(12)19-15/h1-9H,17H2,(H,20,22) |
InChIキー |
IUZBRZOIYFDCLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





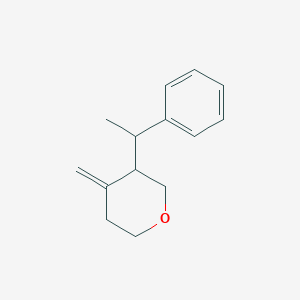
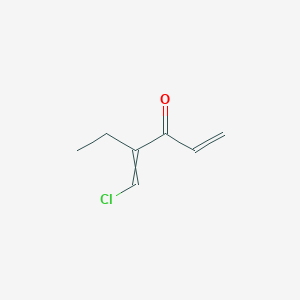
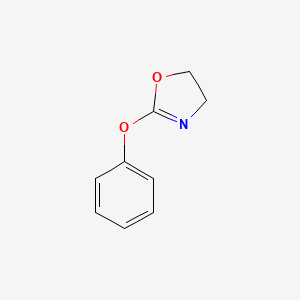
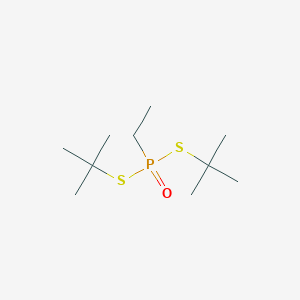


![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
